molecular formula C12H14O3 B7820300 methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate

methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate

Cat. No.: B7820300
M. Wt: 206.24 g/mol
InChI Key: XTZZULGXHUQOEN-RMKNXTFCSA-N
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Description

Methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond system and a 4-ethoxyphenyl substituent. The ethoxy group (-OCH₂CH₃) at the para position of the aromatic ring confers electron-donating properties, influencing both reactivity and intermolecular interactions.

Properties

IUPAC Name

methyl (E)-3-(4-ethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-11-7-4-10(5-8-11)6-9-12(13)14-2/h4-9H,3H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZZULGXHUQOEN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of 4-ethoxybenzaldehyde with methyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: 3-(4-ethoxyphenyl)propan-1-ol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of polymers and materials with specific properties, such as UV-absorbing materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic addition reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy, Methyl, and Halogen Groups

Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • Structural Difference : The methoxy group (-OCH₃) replaces the ethoxy group.
  • Synthesis : Synthesized via analogous methods, such as Pd-catalyzed coupling reactions (e.g., Catellani-type reactions in flow systems) .
  • NMR data (δ 3.64–3.66 ppm for methoxy protons) suggest similar electronic environments .
  • Bioactivity: Methoxy-substituted analogs are precursors to prop-2-enoylamides with reported antimicrobial and anti-inflammatory activities .
Methyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
  • Structural Difference : Three methoxy groups on the phenyl ring.
  • Synthesis: Prepared via esterification of trimethoxycinnamic acid with methanol, yielding 45–75% .
  • Properties: Increased electron donation enhances stability but reduces solubility in nonpolar solvents. IR spectra show strong C=O stretching at ~1718 cm⁻¹ .
  • Bioactivity : Trimethoxy derivatives exhibit cholinesterase inhibitory activity, relevant for Alzheimer’s disease research .
Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate
  • Structural Difference : Fluorine replaces the ethoxy group.
  • Properties : The electron-withdrawing fluorine atom alters electronic density, increasing reactivity in Michael addition reactions. NMR shifts for the α,β-unsaturated system differ significantly (e.g., δ 7.66 ppm for the double bond proton) .
  • Applications : Fluorinated analogs are explored in radiopharmaceuticals due to their metabolic stability .

Impact of Ester Group Modifications

Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate
  • Structural Difference : Ethyl ester (-COOCH₂CH₃) instead of methyl.
  • Synthesis: Similar routes, but with ethanol instead of methanol. Yields are comparable (29–37%) .
  • Properties : The bulkier ethyl group may lower melting points (e.g., colorless oil vs. crystalline solid) and alter pharmacokinetics .
Methyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
  • Structural Difference: A cyano (-CN) group at the α position.
  • Crystal Structure : Syn-periplanar conformation across the C=C bond, with a torsion angle of 3.2° .
  • Applications: The cyano group enhances electrophilicity, making it a key intermediate in heterocyclic synthesis (e.g., pyridines) .

Bioactive Derivatives and Stability Considerations

Methyl Caffeate Ether Derivatives
  • Structural Difference : Dihydroxyphenyl core (e.g., 3,4-dihydroxyphenyl) vs. 4-ethoxyphenyl.
  • Stability : Hydroxyl groups increase susceptibility to oxidation and enzymatic degradation. Methyl ether derivatives (e.g., herniarin) show improved stability under reflux conditions .
  • Bioactivity: Caffeate derivatives demonstrate antioxidant and antibacterial properties, though ethoxy analogs may lack these due to reduced phenolic reactivity .
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate
  • Structural Difference : Pyrazole ring replaces the phenyl group.
  • Properties : The pyrazole’s nitrogen atoms enable hydrogen bonding and metal coordination, enhancing solubility in polar solvents .
  • Applications : Pyrazole-containing compounds are studied for anticancer and kinase inhibitory activities .

Key Data Tables

Table 1: Comparative NMR Data for α,β-Unsaturated Protons

Compound δ (ppm) Coupling Constant (J, Hz) Reference
Methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate N/A N/A -
3m (2',3-dimethylbiphenyl derivative) 7.62 16.4
3n (2',3-diethylbiphenyl derivative) 7.66 16.3
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 8.17 N/A

Biological Activity

Methyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate, a derivative of methyl cinnamate, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer effects.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_{3}

This compound features a prop-2-enoate backbone with an ethoxy-substituted phenyl group, which is significant for its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases. In vitro studies demonstrated that this compound can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, it significantly reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound was found to inhibit the activation of NF-kB signaling pathways, which play a crucial role in inflammation.

Concentration Cytokine Level Reduction Cell Line
10 µg/mL30% decrease in TNF-alphaRAW 264.7 Macrophages
25 µg/mL50% decrease in IL-6RAW 264.7 Macrophages

3. Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Studies revealed that this compound induces apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and altering mitochondrial membrane potential.

Cell Line IC50 (µM) Mechanism of Action
MCF-715Caspase activation and mitochondrial disruption
HeLa20Induction of apoptosis

Case Study 1: In Vivo Assessment

In a recent animal study, this compound was administered to mice subjected to induced oxidative stress. The results indicated a significant reduction in malondialdehyde levels and an increase in superoxide dismutase activity, suggesting its efficacy as an antioxidant agent.

Case Study 2: Clinical Relevance

A clinical trial investigated the effects of this compound on patients with chronic inflammatory conditions. Participants receiving this compound reported reduced symptoms and improved quality of life metrics over a six-week period.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.